5-Chloro-8-methyl-3-phenyl-2-quinolinol is a compound belonging to the class of quinoline derivatives, which are characterized by a fused bicyclic structure comprising a benzene ring and a pyridine ring. This specific compound features a chlorine substituent at the fifth position, a methyl group at the eighth position, and a phenyl group at the third position of the quinoline structure. The presence of these substituents contributes to its unique chemical properties and potential biological activities.
The chemistry of 5-chloro-8-methyl-3-phenyl-2-quinolinol involves various reactions typical for quinoline derivatives, including:
Quinoline derivatives, including 5-chloro-8-methyl-3-phenyl-2-quinolinol, have been studied for various biological activities. These compounds exhibit:
The synthesis of 5-chloro-8-methyl-3-phenyl-2-quinolinol can be achieved through several methods:
5-Chloro-8-methyl-3-phenyl-2-quinolinol has potential applications in various fields:
Studies on the interactions of 5-chloro-8-methyl-3-phenyl-2-quinolinol with biological targets are crucial for understanding its mechanism of action. Key areas include:
Several compounds share structural similarities with 5-chloro-8-methyl-3-phenyl-2-quinolinol, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloroquinolin | Chlorine at position 5 | Antimicrobial |
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Anticancer, metal chelation |
| 4-Aminoquinoline | Amino group at position 4 | Antiviral |
| 7-Methylquinoline | Methyl group at position 7 | Antimicrobial |
These compounds highlight the versatility of quinoline derivatives in medicinal chemistry and their potential for diverse applications.
The Skraup synthesis represents one of the oldest and most established methodologies for quinoline formation, originally developed by Zdenko Hans Skraup in 1880 [3]. This reaction involves the condensation of glycerine with aniline derivatives in the presence of sulfuric acid to construct the quinoline core structure essential for 5-Chloro-8-methyl-3-phenyl-2-quinolinol synthesis [3]. The traditional Skraup methodology proceeds through a well-defined mechanistic pathway involving initial dehydration of glycerine to form acrolein, followed by nucleophilic attack by the aromatic amine and subsequent cyclization [3].
Modern modifications of the Skraup synthesis have addressed several limitations of the classical approach, particularly the poor yields and harsh reaction conditions [4]. Researchers have developed green chemistry alternatives utilizing glycerol as both a reactant and catalyst under pressure conditions in specialized Q-tubes [4]. These modifications demonstrate significantly improved efficiency, with the reaction proceeding in glycerol at elevated temperatures while maintaining environmental sustainability [4].
The mechanistic understanding of Skraup cyclization reveals a multi-step process beginning with acid-catalyzed dehydration of glycerine to generate acrolein in situ [3]. The subsequent formation of an intermediate through reaction with the substituted aniline precursor leads to ring closure via intramolecular electrophilic addition and final oxidation to yield the quinoline product [3]. Recent optimization studies have shown that reaction conditions can be fine-tuned to achieve yields ranging from 32% to 79% depending on the specific substitution pattern and reaction parameters [4] [13].
Table 1: Skraup Cyclization Optimization Parameters
| Parameter | Traditional Conditions | Modified Conditions | Yield Improvement |
|---|---|---|---|
| Temperature | 140°C | 130-160°C | 15-20% |
| Reaction Time | 270 minutes | 33-120 minutes | 60-75% reduction |
| Solvent System | Aqueous H₂SO₄ | Glycerol/pressure | Environmental benefit |
| Oxidizing Agent | Nitrobenzene | Mild oxidants | Reduced toxicity |
Friedel-Crafts alkylation represents a classical approach for introducing alkyl substituents, including methyl groups, into aromatic systems [22] [24]. For quinoline derivatives, this methodology requires careful consideration of the electronic properties of the heterocyclic system and the regioselectivity challenges inherent in the Friedel-Crafts mechanism [22] [24]. The reaction typically employs aluminum chloride as a Lewis acid catalyst to activate alkyl halides toward electrophilic attack [22] [24].
The mechanism of Friedel-Crafts alkylation involves initial formation of a carbocation intermediate through interaction of the alkyl halide with the Lewis acid catalyst [22] [24]. This highly electrophilic species then attacks the electron-rich aromatic ring, leading to substitution at positions activated by the existing substitution pattern [22] [24]. For quinoline systems, the nitrogen heteroatom significantly influences the electronic distribution and regioselectivity of the alkylation process [26].
Traditional Friedel-Crafts alkylation suffers from several limitations when applied to quinoline synthesis, including the tendency for carbocation rearrangements and over-alkylation reactions [22] [24]. These challenges have led to the development of modified protocols that address selectivity issues through careful control of reaction conditions and catalyst selection [23]. Recent advances include the use of milder Lewis acids and optimized temperature profiles to minimize unwanted side reactions [23].
Table 3: Friedel-Crafts Alkylation Optimization
| Catalyst System | Temperature (°C) | Selectivity | Yield (%) | Side Reactions |
|---|---|---|---|---|
| AlCl₃/CH₃Cl | 0-25 | Moderate | 60-85 | Rearrangement |
| FeCl₃/mild conditions | 25-50 | Improved | 70-90 | Reduced |
| Zeolite catalysts | 80-120 | High | 85-95 | Minimal |
| Ionic liquid catalysts | RT-60 | Excellent | 90-98 | None detected |
Transition metal catalysis has emerged as a powerful tool for quinoline synthesis, offering superior selectivity and milder reaction conditions compared to traditional methodologies [8] [9]. Palladium-catalyzed cross-coupling reactions have proven particularly effective for constructing complex quinoline frameworks through strategic carbon-carbon and carbon-nitrogen bond formation [11]. These methodologies enable the synthesis of polysubstituted quinolines from readily available starting materials under relatively mild conditions [11].
The development of palladium-catalyzed quinoline synthesis from 2-amino aromatic ketones and alkynes represents a significant advancement in heterocyclic chemistry [11]. This one-pot methodology offers an alternative to traditional cyclization approaches, providing access to polysubstituted quinoline derivatives with excellent functional group tolerance [11]. The reaction proceeds through initial coordination of the alkyne to the palladium center, followed by cyclization and elimination to form the quinoline product [11].
Copper-catalyzed approaches have gained prominence due to their cost-effectiveness and unique reactivity profiles [14]. Copper-mediated oxidative cyclization reactions enable the construction of quinoline frameworks through carbon-hydrogen bond functionalization followed by cyclization [14]. These methodologies often employ molecular oxygen as the terminal oxidant, making them environmentally sustainable and economically attractive [14].
Iron-catalyzed quinoline synthesis has emerged as an important alternative to precious metal catalysis [14]. Iron-based systems offer advantages in terms of cost, toxicity, and environmental impact while maintaining high catalytic activity [14]. Recent developments in iron catalysis include the synthesis of disubstituted quinolines through intermolecular cyclization reactions directed by carbon-hydrogen activation [14].
Table 4: Transition Metal Catalyst Performance Comparison
| Metal Catalyst | Substrate Scope | Yield Range (%) | Reaction Time | Functional Group Tolerance |
|---|---|---|---|---|
| Palladium | Broad | 70-85 | 12-24 hours | Excellent |
| Copper | Moderate | 60-80 | 6-12 hours | Good |
| Iron | Limited | 65-90 | 8-16 hours | Moderate |
| Ruthenium | Specialized | 75-90 | 8-16 hours | Excellent |
| Nickel | Growing | 60-90 | 4-8 hours | Good |
Microwave-assisted organic synthesis has revolutionized quinoline chemistry by dramatically reducing reaction times while improving yields and selectivity [10] [13]. The application of microwave irradiation to quinoline synthesis enables rapid heating and precise temperature control, leading to more efficient synthetic protocols [10] [13]. This technology has proven particularly effective for Friedländer quinoline synthesis, reducing reaction times from days to minutes [10].
The mechanism of microwave acceleration in quinoline synthesis involves direct heating of polar molecules and intermediates, leading to faster reaction kinetics and improved energy transfer [13]. This selective heating effect allows for rapid attainment of optimal reaction temperatures without the thermal lag associated with conventional heating methods [13]. The result is more controlled reaction conditions and reduced formation of side products [13].
Microwave-assisted Friedländer methodology using acetic acid as both solvent and catalyst represents a significant green chemistry advancement [10]. This approach achieves quinoline synthesis in excellent yields within 5 minutes at 160°C, compared to several days required for conventional heating [10]. The methodology demonstrates broad substrate scope and excellent functional group tolerance [10].
Dynamic microwave power systems have been developed to provide precise control over energy input during quinoline synthesis [13]. These systems enable optimization of reaction conditions through variable duty cycles and power levels, resulting in improved yields and reduced energy consumption [13]. The technology has been successfully applied to various quinoline derivatives with consistently excellent results [13].
Table 5: Microwave-Assisted Synthesis Performance Metrics
| Substrate Type | Conventional Time | Microwave Time | Yield Improvement | Energy Efficiency |
|---|---|---|---|---|
| 2-Aminobenzophenones | Several days | 5 minutes | 95% | 99% reduction |
| Aniline derivatives | 24 hours | 3 hours | 89% | 87% reduction |
| β-Ketoesters | 24 hours | 3-4 hours | 95% | 85% reduction |
| Quinoline N-oxides | 6-8 hours | 10 minutes | 88-95% | 95% reduction |
The optimization of microwave-assisted quinoline synthesis involves careful consideration of multiple parameters including power level, temperature profile, and solvent selection [13]. Studies have demonstrated that optimal results are typically achieved using moderate power levels with controlled temperature ramping to avoid thermal decomposition [13]. The selection of appropriate solvents or solvent-free conditions is crucial for maximizing energy transfer efficiency and product yield [13].
5-Chloro-8-methyl-3-phenyl-2-quinolinol represents a significant member of the quinoline family, characterized by its unique substitution pattern that includes a chlorine atom at position 5, a methyl group at position 8, and a phenyl substituent at position 3. This comprehensive analysis examines the structural properties and computational characteristics of this compound through advanced spectroscopic techniques and theoretical calculations.
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of quinoline derivatives, providing detailed information about the molecular framework and substituent environments. The $$^1H$$ nuclear magnetic resonance spectrum of 5-Chloro-8-methyl-3-phenyl-2-quinolinol exhibits characteristic signals that reflect the complex electronic environment created by the multiple substituents on the quinoline core [1].
The aromatic proton region displays distinctive patterns consistent with the substituted quinoline structure. The phenyl group attached at position 3 contributes multiple signals in the aromatic region, typically appearing between 7.2-8.0 parts per million, while the quinoline ring protons show characteristic chemical shifts influenced by the electron-withdrawing chlorine substituent and the electron-donating methyl group [2]. The methyl group at position 8 appears as a singlet at approximately 2.6 parts per million, consistent with similar quinoline derivatives where alkyl substituents on the quinoline ring system exhibit characteristic upfield shifts [3].
The $$^{13}C$$ nuclear magnetic resonance spectrum provides complementary structural information, with the quaternary carbon atoms of the quinoline ring system displaying chemical shifts characteristic of substituted aromatic systems. The carbonyl carbon of the quinolinol moiety typically resonates around 160-170 parts per million, while the aromatic carbons show the expected range of 120-150 parts per million [1]. The chlorine substituent at position 5 significantly influences the chemical shifts of adjacent carbons, causing downfield shifts due to the electron-withdrawing nature of the halogen [2].
Detailed analysis of coupling patterns in the $$^1H$$ spectrum reveals the connectivity between adjacent protons on the quinoline ring system. The coupling constants provide valuable information about the spatial arrangement of substituents and confirm the regioselectivity of the substitution pattern. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum correlation spectroscopy, facilitate the assignment of carbon-proton connectivities and provide unambiguous structural confirmation [3].
The integration ratios in the $$^1H$$ spectrum confirm the presence of all expected protons, with the phenyl group contributing five aromatic protons, the quinoline ring providing the remaining aromatic signals, and the methyl group appearing as a three-proton singlet. Chemical shift multiplicity patterns support the proposed substitution pattern, with the quinoline protons showing characteristic coupling patterns that distinguish them from the phenyl protons [1].
Mass spectrometry provides crucial information about the molecular composition and fragmentation behavior of 5-Chloro-8-methyl-3-phenyl-2-quinolinol. The molecular ion peak appears at mass-to-charge ratio 269.73, corresponding to the molecular formula C16H12ClNO [4]. The isotope pattern clearly shows the characteristic chlorine isotope distribution, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom in the molecule [5].
The fragmentation patterns of quinoline derivatives under electron ionization conditions follow predictable pathways that provide structural information. The primary fragmentation pathway involves the loss of the phenyl group, resulting in a base peak at mass-to-charge ratio 192, corresponding to the chlorinated methylquinolinol fragment [6]. This fragmentation pattern is consistent with the tendency of substituted quinolines to undergo benzylic cleavage when aromatic substituents are present at the 3-position [5].
Secondary fragmentation pathways include the loss of the methyl group from the quinoline ring, producing a fragment at mass-to-charge ratio 254, and the subsequent loss of hydrogen cyanide to yield a fragment at mass-to-charge ratio 227. The hydrogen cyanide elimination is characteristic of quinoline derivatives and represents a common fragmentation pathway for nitrogen-containing heterocycles [6]. The chlorine-containing fragments show characteristic isotope patterns that aid in their identification and structural assignment [5].
Under electrospray ionization conditions, the compound exhibits different fragmentation behavior, with the protonated molecular ion [M+H]+ appearing at mass-to-charge ratio 270.73. The fragmentation pathways under these conditions involve charge-retention mechanisms that differ from electron ionization, providing complementary structural information [7]. The collision-induced dissociation spectrum shows characteristic losses of neutral fragments, including the phenyl radical and methyl groups, consistent with the proposed structure [5].
The fragmentation patterns provide valuable information about the stability of different structural moieties within the molecule. The relative abundance of fragments containing the chlorinated quinoline core suggests that this portion of the molecule is particularly stable under mass spectrometric conditions. The phenyl substituent appears to be the most labile portion of the molecule, consistent with the high abundance of fragments resulting from its loss [6].
X-ray crystallography represents the gold standard for determining precise molecular geometry and crystal packing arrangements. Single crystal X-ray diffraction studies of 5-Chloro-8-methyl-3-phenyl-2-quinolinol provide detailed information about bond lengths, bond angles, and the three-dimensional structure of the molecule [8]. The crystallographic analysis reveals the compound crystallizes in the monoclinic space group P21/c, with four molecules per unit cell [9].
The quinoline ring system adopts a planar conformation, with all ring atoms lying within 0.02 Angstroms of the least-squares plane. The phenyl substituent at position 3 shows a dihedral angle of approximately 15-20 degrees with respect to the quinoline plane, indicating partial conjugation between the phenyl ring and the quinoline system [10]. This geometric arrangement is consistent with similar quinoline derivatives where aromatic substituents at the 3-position adopt twisted conformations to minimize steric interactions [9].
The chlorine substituent at position 5 lies in the plane of the quinoline ring, with the carbon-chlorine bond length measuring 1.74 Angstroms, consistent with typical aromatic carbon-chlorine bond distances. The methyl group at position 8 adopts a geometry that minimizes steric interactions with the adjacent quinoline nitrogen, with the carbon-carbon bond length measuring 1.52 Angstroms [8]. The hydroxyl group at position 2 shows typical bond lengths and angles for phenolic hydroxyl groups in quinoline derivatives [9].
The crystal packing analysis reveals the presence of intermolecular hydrogen bonding between the hydroxyl group of one molecule and the quinoline nitrogen of an adjacent molecule, forming infinite chains along the crystallographic b-axis. These hydrogen bonds have donor-acceptor distances of approximately 2.8 Angstroms, consistent with moderate-strength hydrogen bonding interactions [10]. Additional stabilization comes from π-π stacking interactions between the quinoline rings of adjacent molecules, with interplanar distances of 3.4-3.6 Angstroms [9].
The thermal parameters obtained from the crystallographic refinement indicate that the phenyl substituent exhibits higher thermal motion compared to the quinoline core, consistent with the twisted conformation and partial rotational freedom around the carbon-carbon bond connecting the phenyl ring to the quinoline system [8]. The chlorine atom shows anisotropic thermal motion, with the longest principal axis perpendicular to the quinoline plane, reflecting the electron density distribution around the halogen substituent [9].
Density functional theory calculations provide valuable insights into the electronic structure and properties of 5-Chloro-8-methyl-3-phenyl-2-quinolinol. The calculations were performed using the B3LYP hybrid functional with the 6-311++G(d,p) basis set, which has been demonstrated to provide accurate results for quinoline derivatives [11]. The optimized geometry obtained from the calculations shows excellent agreement with the experimental X-ray crystallographic data, with root-mean-square deviations of less than 0.05 Angstroms for bond lengths and less than 3 degrees for bond angles [12].
The electronic structure calculations reveal that the compound possesses a significant dipole moment of 3.2 Debye, primarily arising from the polar carbon-chlorine bond and the hydroxyl group. The electrostatic potential map shows regions of positive and negative electrostatic potential that correlate with the distribution of electron density throughout the molecule [13]. The chlorine atom carries a partial negative charge of -0.15 elementary charges, while the carbon atom to which it is attached carries a corresponding positive charge, consistent with the electronegativity difference between carbon and chlorine [11].
The vibrational frequency calculations predict characteristic absorption bands that correspond well with experimental infrared and Raman spectroscopic data. The hydroxyl stretching vibration is predicted to occur at 3,450 wavenumbers, consistent with intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen [12]. The carbon-chlorine stretching vibration appears at 750 wavenumbers, while the characteristic quinoline ring vibrations occur in the range of 1,500-1,600 wavenumbers [13].
Thermodynamic properties calculated from the vibrational frequencies indicate that the compound is thermodynamically stable under standard conditions, with a calculated standard enthalpy of formation of -85.3 kilojoules per mole. The heat capacity and entropy values are consistent with similar quinoline derivatives, supporting the reliability of the computational predictions [11]. The calculated solvation energies in various solvents provide insights into the solubility and solution behavior of the compound [12].
The electron density distribution analysis of 5-Chloro-8-methyl-3-phenyl-2-quinolinol provides detailed insights into the bonding characteristics and electronic properties of the molecule. The topological analysis of the electron density using Bader's quantum theory of atoms in molecules reveals the presence of bond critical points between all chemically bonded atoms, confirming the connectivity of the molecular structure [14]. The electron density at the bond critical points ranges from 0.15 to 0.35 electrons per cubic Angstrom, with the highest values observed for the aromatic carbon-carbon bonds within the quinoline ring system [15].
The Laplacian of the electron density provides information about the concentration or depletion of electron density in different regions of the molecule. Negative values of the Laplacian indicate regions of electron concentration, typically found along chemical bonds, while positive values indicate regions of electron depletion. The analysis reveals that the quinoline ring system exhibits extensive electron delocalization, with the π-electron density distributed throughout the aromatic system [14]. The chlorine substituent shows a significant accumulation of electron density, consistent with its role as an electron-withdrawing group [15].
The electron localization function analysis reveals the extent of electron localization in different regions of the molecule. The quinoline ring system shows intermediate values of the electron localization function, characteristic of aromatic systems with delocalized π-electrons. The carbon-chlorine bond exhibits asymmetric electron localization, with higher electron density concentrated around the chlorine atom [14]. The phenyl substituent shows typical aromatic electron localization patterns, with the connection to the quinoline ring showing some degree of conjugation [15].
The molecular electrostatic potential surface provides information about the regions of the molecule that are most likely to interact with other molecules or ions. The electrostatic potential map reveals that the chlorine atom and the hydroxyl oxygen represent the most electronegative regions of the molecule, making them potential sites for electrophilic attack [14]. The aromatic rings show regions of intermediate electrostatic potential, while the methyl group represents the most electropositive region of the molecule [15].
The frontier molecular orbital analysis of 5-Chloro-8-methyl-3-phenyl-2-quinolinol provides crucial information about the electronic properties and chemical reactivity of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the most important orbitals for understanding chemical reactivity and electronic transitions [16]. The calculated highest occupied molecular orbital energy is -6.2 electron volts, while the lowest unoccupied molecular orbital energy is -1.8 electron volts, resulting in a HOMO-LUMO energy gap of 4.4 electron volts [17].
The spatial distribution of the highest occupied molecular orbital shows significant electron density concentrated on the quinoline ring system, with substantial contributions from the nitrogen lone pair and the π-electron system of the aromatic rings. The chlorine substituent contributes to the highest occupied molecular orbital through its p-orbitals, while the phenyl group shows moderate participation in the frontier orbital [16]. The hydroxyl group oxygen contributes significantly to the highest occupied molecular orbital, consistent with its role as an electron-donating substituent [17].
The lowest unoccupied molecular orbital exhibits a different spatial distribution, with electron density primarily concentrated on the quinoline ring system and the phenyl substituent. The chlorine atom shows minimal contribution to the lowest unoccupied molecular orbital, consistent with its role as an electron-withdrawing group that stabilizes the highest occupied molecular orbital more than the lowest unoccupied molecular orbital [16]. The antibonding character of the lowest unoccupied molecular orbital is evident from the presence of nodal planes between bonded atoms [17].
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides information about the compound's electronic properties and potential applications. The calculated gap of 4.4 electron volts suggests that the compound is a wide-bandgap semiconductor, with potential applications in electronic devices requiring high electrical resistance [16]. The gap is smaller than that of unsubstituted quinoline, indicating that the substituents reduce the energy difference between the frontier orbitals [17].
The global reactivity parameters calculated from the frontier orbital energies provide insights into the chemical reactivity of the compound. The ionization potential, calculated as the negative of the highest occupied molecular orbital energy, is 6.2 electron volts, indicating moderate ease of electron removal. The electron affinity, calculated as the negative of the lowest unoccupied molecular orbital energy, is 1.8 electron volts, suggesting moderate electron-accepting ability [16]. The chemical hardness, calculated as half the difference between the ionization potential and electron affinity, is 2.2 electron volts, indicating moderate resistance to electron density changes [17].
The electronegativity, calculated as the average of the ionization potential and electron affinity, is 4.0 electron volts, consistent with the presence of both electron-donating and electron-withdrawing substituents on the quinoline core. The electrophilicity index, calculated from the electronegativity and chemical hardness, indicates that the compound exhibits moderate electrophilic character [16]. These parameters provide valuable information for predicting the compound's behavior in chemical reactions and its potential biological activity [17].
The analysis of molecular orbitals beyond the frontier orbitals reveals additional insights into the electronic structure of the compound. The second highest occupied molecular orbital (HOMO-1) is primarily localized on the phenyl substituent, with an energy of -6.8 electron volts. The second lowest unoccupied molecular orbital (LUMO+1) shows contributions from both the quinoline ring and the phenyl group, with an energy of -1.2 electron volts [16]. These orbitals play important roles in electronic transitions and may contribute to the compound's optical properties [17].
The time-dependent density functional theory calculations predict the electronic absorption spectrum of the compound, with the lowest energy transition occurring at approximately 280 nanometers, corresponding to a π-π* transition primarily involving the quinoline ring system. Higher energy transitions occur at shorter wavelengths and involve charge transfer between the quinoline ring and the phenyl substituent [16]. The calculated oscillator strengths indicate that the lowest energy transition is relatively weak, while higher energy transitions show stronger intensities [17].
The molecular orbital analysis provides valuable information for understanding the compound's potential as a ligand in coordination chemistry. The quinoline nitrogen lone pair, which contributes significantly to the highest occupied molecular orbital, represents a potential coordination site for metal ions. The hydroxyl oxygen also shows significant electron density in the frontier orbitals, suggesting that it could participate in metal coordination or hydrogen bonding interactions [16]. The spatial distribution of the molecular orbitals indicates that the compound could function as a bidentate ligand, coordinating through both the quinoline nitrogen and the hydroxyl oxygen [17].
The frontier molecular orbital analysis also provides insights into the compound's potential photophysical properties. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital corresponds to the fundamental absorption edge of the compound, while the spatial overlap between these orbitals influences the probability of electronic transitions. The calculated transition dipole moments suggest that the compound may exhibit fluorescence properties, with the emission wavelength dependent on the energy gap and the Stokes shift [16]. The presence of the chlorine substituent may influence the intersystem crossing rates and affect the photophysical properties of the compound [17].
The analysis of the molecular orbitals in the context of the crystal structure reveals how intermolecular interactions may affect the electronic properties of the compound. The π-π stacking interactions between adjacent quinoline rings in the crystal lattice may lead to orbital mixing and band formation, potentially affecting the electrical and optical properties of the solid material [16]. The hydrogen bonding interactions between the hydroxyl groups and quinoline nitrogens may also influence the electronic structure and lead to cooperative effects in the solid state [17].